2-Fluoroglutaric acid

Description

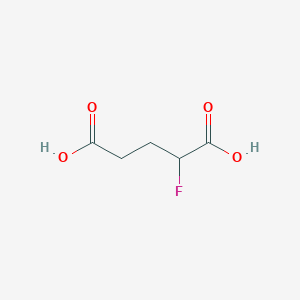

2-Fluoroglutaric acid (C₅H₇FO₄) is a fluorinated derivative of glutaric acid, where a fluorine atom substitutes a hydrogen at the second carbon position. This modification significantly alters its chemical and biological properties compared to non-fluorinated analogs. Fluorinated carboxylic acids are of interest in medicinal chemistry and materials science due to the electronegativity of fluorine, which enhances metabolic stability and influences intermolecular interactions. While direct studies on this compound are sparse, insights can be drawn from structurally related fluorinated carboxylic acids, such as 2-fluorooctanoic acid and 2-fluorohexanoic acid, which are synthesized for applications in enzyme inhibition and surfactants.

Properties

CAS No. |

1578-67-2 |

|---|---|

Molecular Formula |

C5H7FO4 |

Molecular Weight |

150.1 g/mol |

IUPAC Name |

2-fluoropentanedioic acid |

InChI |

InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

BBEYGPGFCBBSDN-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)F |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)F |

Other CAS No. |

1578-67-2 |

Synonyms |

2-Fluoroglutaric acid |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Decarboxylation

2-Fluoroglutaric acid undergoes decarboxylation under acidic or enzymatic conditions, forming CO and fluorinated byproducts :

Data Table 1: Decarboxylation Conditions and Products

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M, 80°C) | 3-fluoro-L-glutamate + CO | |

| Enzymatic (GDH) | NADH, pH 7.4 | threo-3-fluoro-L-glutamate |

2.2. Esterification and Cyclization

The carboxylic acid groups react with alcohols to form esters. For example, benzyl alcohol produces 2-fluoroglutaric benzyl ester :

Cyclization reactions yield fluorinated heterocycles, such as β,β-difluoroproline derivatives .

2.3. Oxidative Cleavage

In the presence of RuO/NaIO, oxidative cleavage produces fluorinated aldehydes or ketones :

3.1. Glutamate Dehydrogenase (GDH)

2-Keto-3-fluoroglutarate (a derivative) is reduced by GDH to threo-3-fluoro-L-glutamate (95% enantiomeric excess) :

3.2. Glutamate Decarboxylase (GAD)

Fluorinated analogs act as competitive inhibitors, disrupting γ-aminobutyric acid (GABA) synthesis :

Data Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | (mM) | (μM/min) | References |

|---|---|---|---|---|

| Glutamate dehydrogenase | 2-Keto-3-fluoroglutarate | 0.12 | 8.7 | |

| Glutamate decarboxylase | 3-fluoro-L-glutamate | 2.5 | 1.2 |

Stability and Reactivity Trends

Comparison with Similar Compounds

(a) 2-Hydroxyglutaric Acid (2-HG)

- Structure : C₅H₈O₅ (hydroxyl group at C2 vs. fluorine in 2-fluoroglutaric acid).

- Properties: The hydroxyl group in 2-HG participates in hydrogen bonding, increasing solubility in polar solvents compared to this compound, where fluorine’s electronegativity may reduce solubility. Biological Role: 2-HG is a known oncometabolite linked to cancer progression, while fluorinated analogs like this compound are hypothesized to inhibit enzymes such as glutaryl-CoA dehydrogenase due to fluorine’s electron-withdrawing effects.

(b) 2-Fluorooctanoic Acid

(c) Non-Fluorinated Glutaric Acid

- Structure : C₅H₈O₄.

- Properties: Higher pKa (~4.3 for glutaric acid) compared to fluorinated derivatives, where fluorine’s inductive effect likely lowers pKa (e.g., 2-fluorooctanoic acid pKa ≈ 2.8). Lacks metabolic stability, making it less suitable for pharmaceutical applications compared to fluorinated analogs.

Physicochemical Properties

*Estimated based on fluorinated carboxylic acid trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.